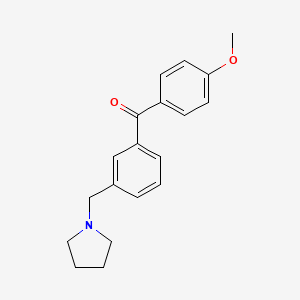

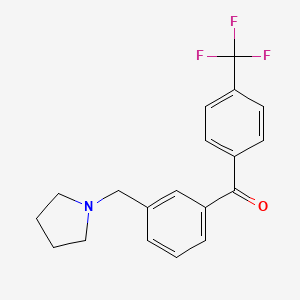

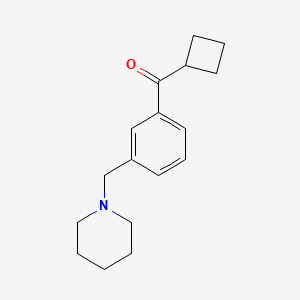

6-Oxo-6-(4-propoxyphenyl)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxo-6-(4-propoxyphenyl)hexanoic acid, also known as 6-OPH, is a synthetic non-steroidal androgen receptor antagonist that has been developed for the treatment of benign prostatic hyperplasia (BPH). It has been studied for its potential to reduce prostate size and improve urinary flow rate. 6-OPH has also been studied for its potential to reduce the risk of prostate cancer, as well as its ability to reduce the risk of cardiovascular and metabolic diseases.

科学的研究の応用

DNA Sequencing and Protection

- The derivative of levulinic acid, 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups. This derivative introduces a sensitive detectable protecting group usable in DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).

Structural Analysis and Crystallography

- The crystal structures of derivatives of 6-oxo-6-(phenylamino)hexanoic acid have been determined, providing insights into their hydrogen-bond networks and molecular conformations (Feeder & Jones, 1994).

Chemical Synthesis and Reactions

- 6-(Methylsulfinyl)hexanoic acid has been employed as a substitute in Swern oxidation reactions, converting alcohols to aldehydes or ketones. This modification allows for an easily separable, recyclable, and odorless sulfoxide (Liu & Vederas, 1996).

- Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivative has been achieved from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

Medicinal Chemistry and Drug Development

- N-ω-carbethoxypentyl-4-quinolones, synthesized from 6-[(4-Quinolinyl)oxy]hexanoic acids, were identified as a new class of leukotriene biosynthesis inhibitors (Desideri et al., 1997).

Material Science and Engineering

- The development of novel anion exchange membranes using 6-(dimethylamino) hexanoic acid for acid recovery in diffusion dialysis processes has been explored, highlighting its potential in chemical engineering applications (Irfan et al., 2018).

Fluorescence and Photophysical Studies

- 6-Oxo-6-(phenylamino)hexanoic acid and its analogs have been synthesized and studied for their fluorescence properties, with potential applications in biochemical and analytical research (Singh & Singh, 2007).

特性

IUPAC Name |

6-oxo-6-(4-propoxyphenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-11-19-13-9-7-12(8-10-13)14(16)5-3-4-6-15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSNWWVLDUULAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645442 |

Source

|

| Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |

CAS RN |

898791-76-9 |

Source

|

| Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

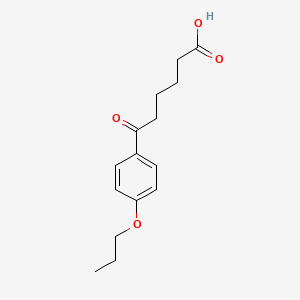

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)

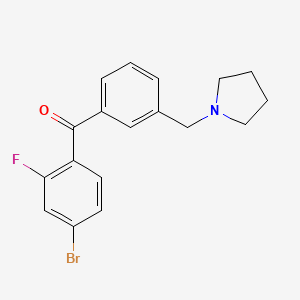

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)